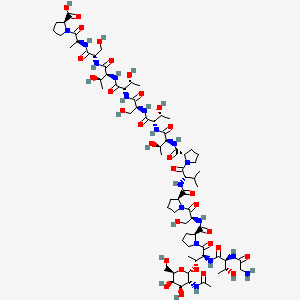

Muc5AC-3

Description

Properties

Molecular Formula |

C71H117N17O31 |

|---|---|

Molecular Weight |

1704.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |

InChI Key |

HRJMVSYHSVDIJI-OSQLVPIGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the MUC5AC von Willebrand Factor D3 Domain in Mucus Viscosity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the MUC5AC mucin, with a specific focus on its von Willebrand Factor D3 (VWD3) domain, in determining the viscoelastic properties of mucus. MUC5AC is a major gel-forming mucin in the respiratory and gastrointestinal tracts, and its overproduction and altered structure are hallmarks of numerous muco-obstructive diseases, including asthma and chronic obstructive pulmonary disease (COPD). Understanding the molecular mechanisms by which MUC5AC contributes to mucus viscosity is paramount for the development of novel therapeutic interventions.

MUC5AC Structure and the Pivotal Role of the VWD3 Domain

MUC5AC is a large, polymeric glycoprotein characterized by a central, heavily O-glycosylated region flanked by N- and C-terminal domains.[1] These terminal regions are rich in cysteine residues and contain several von Willebrand factor (VWF)-like domains. The N-terminus of MUC5AC contains three D domains (D1, D2, and D3), which are crucial for the polymerization and multimerization of mucin monomers.[2][3]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of the MUC5AC VWD3 assembly, revealing its fundamental role in the formation of the characteristic net-like structures of MUC5AC polymers.[2][3] This is in contrast to the more linear polymers formed by MUC5B.[4] The VWD3 domain facilitates both covalent and non-covalent interactions between MUC5AC molecules.

The formation of these net-like structures is a key determinant of the high viscosity and elasticity of MUC5AC-rich mucus. This intricate network efficiently traps pathogens and particulates but can also lead to airway obstruction when overproduced or improperly cleared.[1]

Covalent Dimerization

Within the Golgi apparatus, MUC5AC monomers dimerize via disulfide bonds formed between their C-terminal domains. Subsequently, the N-terminal VWD3 domains of these dimers form further disulfide bonds, leading to the creation of long, linear polymers.[2][3] This covalent polymerization provides the foundational structure of the mucus gel.

Non-Covalent Tetramerization

A unique feature of the MUC5AC VWD3 domain is its ability to mediate non-covalent interactions. The D3 assembly can exist in both "open" and "closed" conformations.[2][3] In the closed conformation, dimers can interact through an arginine-rich loop in the Trypsin Inhibitor-Like 3 (TIL3) domain to form tetramers.[2][3][5] This non-covalent cross-linking is crucial for the formation of the complex, net-like architecture of MUC5AC polymers, which significantly contributes to the viscoelasticity of mucus.[2][3]

Quantitative Impact of MUC5AC on Mucus Viscoelasticity

The concentration of MUC5AC in mucus is directly correlated with its viscoelastic properties. Increased MUC5AC expression is a hallmark of muco-obstructive diseases and leads to a more viscous and elastic mucus that is difficult to clear.[1][6][7] The rheological properties of mucus are typically characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

Table 1: Effect of MUC5AC Concentration on Mucus Rheology

| Condition | MUC5AC Level | Storage Modulus (G') | Loss Modulus (G'') | Clinical Implication | Reference |

| Healthy Individuals (Non-Smokers) | Low (<1% of mucosal area) | Lower | Lower | Efficient mucociliary clearance | [6] |

| Smokers | High (18-fold higher, ~8% of mucosal area) | Higher | Higher | Impaired mucus transport, increased risk of obstruction | [6] |

| Asthma Patients | Increased MUC5AC/MUC5B ratio | Higher | Higher | Mucus plugging and airway obstruction | [1] |

| COPD Patients | Higher MUC5AC concentration in bronchial washes | Higher | Higher | Chronic bronchitis and emphysema | [7] |

Table 2: Impact of a Reducing Agent on the Viscoelasticity of Pathological Mucus

This table demonstrates the effect of Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent that breaks disulfide bonds, on the viscoelastic properties of mucus from a patient with status asthmaticus. This illustrates the importance of disulfide-linked MUC5AC polymers in maintaining high mucus viscosity.

| Parameter | Symbol | Unit | Pre-TCEP Treatment | Post-TCEP Treatment | Fold Change | Reference |

| Complex Modulus | G* | Pa | 4.6-fold decrease | [8] | ||

| Elastic Modulus | G' | Pa | 5.1-fold decrease | [8] | ||

| Viscous Modulus | G'' | Pa | 1.9-fold decrease | [8] | ||

| Damping Ratio (Loss Tangent) | tan δ | - | 2.8-fold increase | [8] | ||

| Crossover Strain | γc | % | 3.3-fold decrease | [8] | ||

| Crossover Yield Stress | σc | Pa | 5.7-fold decrease | [8] |

Experimental Protocols for Measuring Mucus Viscoelasticity

The primary technique for quantifying the viscoelastic properties of mucus is oscillatory rheology . This method provides detailed information about the elastic (solid-like) and viscous (liquid-like) behavior of the mucus gel.

Sputum Macrorheology Measurement

Objective: To determine the storage modulus (G') and loss modulus (G'') of a mucus sample.

Materials:

-

Rotational rheometer with a cone-plate or parallel-plate geometry

-

Sputum sample (induced or spontaneously expectorated)

-

Solvent trap (to prevent sample dehydration)

Protocol:

-

Sample Preparation: Allow the sputum sample to equilibrate to the measurement temperature (typically 25°C or 37°C). Gently load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Geometry Setup: Lower the upper geometry to the desired gap distance (e.g., 1 mm). If using a solvent trap, place it around the geometry.

-

Amplitude Sweep: Perform a strain amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER (e.g., 2% strain). This measures the dependence of G' and G'' on the frequency of oscillation.

-

Data Analysis: The rheometer software will output values for G', G'', and the loss tangent (tan δ = G''/G'). A higher G' relative to G'' indicates a more elastic, gel-like material.[9][10][11]

Signaling Pathways Regulating MUC5AC Expression

The production of MUC5AC is tightly regulated by a complex network of signaling pathways, which are often dysregulated in inflammatory airway diseases. Understanding these pathways is crucial for identifying potential therapeutic targets to reduce MUC5AC hypersecretion.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is known to induce MUC5AC expression.[12] Pro-inflammatory stimuli, such as phorbol 12-myristate 13-acetate (PMA), lead to the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of the MUC5AC gene.[12]

IL-13/STAT6/SPDEF Signaling Pathway

The T-helper 2 (Th2) cytokine Interleukin-13 (IL-13) is a potent inducer of MUC5AC expression and goblet cell metaplasia, characteristic features of allergic asthma.[13] IL-13 binds to its receptor, leading to the phosphorylation and activation of STAT6 (Signal Transducer and Activator of Transcription 6). Activated STAT6 then upregulates the expression of the transcription factor SPDEF (SAM-pointed domain-containing Ets-like factor), which is a master regulator of goblet cell differentiation and MUC5AC production.[13][14]

Conclusion and Future Directions

The VWD3 domain of MUC5AC is a key structural element that dictates the net-like architecture of mucin polymers and, consequently, the high viscoelasticity of mucus. The formation of both covalent and non-covalent cross-links through this domain is critical for the gel-forming properties of MUC5AC. Overexpression of MUC5AC, driven by inflammatory signaling pathways, leads to the production of thick, tenacious mucus that is a major contributor to the pathophysiology of muco-obstructive lung diseases.

Future research should focus on developing therapeutic strategies that specifically target the polymerization and cross-linking of MUC5AC. This could include small molecules that inhibit the enzymatic processes involved in disulfide bond formation or that disrupt the non-covalent interactions mediated by the VWD3 domain. Furthermore, targeting the upstream signaling pathways that regulate MUC5AC expression remains a promising avenue for reducing mucus hypersecretion. A deeper understanding of the structure-function relationship of the MUC5AC VWD3 domain will undoubtedly pave the way for novel and more effective treatments for a range of debilitating respiratory and gastrointestinal diseases.

References

- 1. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]

- 10. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e.apto-service.com [e.apto-service.com]

- 12. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

MUC5AC's Pivotal Role in Epithelial Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 5AC (MUC5AC) is a gel-forming mucin primarily expressed by goblet cells of epithelial surfaces, including the respiratory tract and stomach. Beyond its critical role in forming the protective mucus barrier, MUC5AC is increasingly recognized as an active participant and modulator of intracellular signaling pathways. Dysregulation of MUC5AC expression is a hallmark of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers. This technical guide provides a comprehensive overview of the core signaling pathways regulated by and regulating MUC5AC in epithelial cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and therapeutic development.

Core Signaling Pathways Involving MUC5AC

MUC5AC expression and function are intricately linked with several key signaling cascades that govern cell proliferation, differentiation, inflammation, and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is a primary driver of MUC5AC production in airway epithelial cells. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), initiates a downstream cascade that culminates in the transcriptional activation of the MUC5AC gene.

Signaling Cascade:

-

Ligand Binding and Receptor Dimerization: EGF binds to EGFR, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.

-

Activation of Downstream Pathways: The phosphorylated receptor serves as a docking site for adaptor proteins, leading to the activation of two major downstream pathways:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is also activated upon EGFR stimulation and contributes to MUC5AC expression.

-

-

Transcription Factor Activation: Activated ERK and other kinases phosphorylate and activate transcription factors, most notably Specificity Protein 1 (Sp1).

-

MUC5AC Gene Transcription: Activated Sp1 binds to specific sites in the MUC5AC promoter, driving its transcription.

Notch Signaling Pathway

The Notch signaling pathway, crucial for cell fate decisions, exhibits a bidirectional and context-dependent relationship with MUC5AC expression.

Signaling Cascade:

-

Ligand-Receptor Interaction: A Notch ligand (e.g., Jagged1) on one cell binds to a Notch receptor (e.g., Notch1, Notch3) on an adjacent cell.

-

Proteolytic Cleavage: This interaction triggers two successive proteolytic cleavages of the Notch receptor by ADAM family metalloproteases and the γ-secretase complex.

-

NICD Translocation: The second cleavage releases the Notch Intracellular Domain (NICD).

-

Transcriptional Regulation: NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex can then either activate or repress target gene expression, including MUC5AC. In some contexts, Notch signaling can downregulate MUC5AC expression through the induction of transcriptional repressors like Hes1[1][2]. Conversely, there is evidence for a positive feedback loop where Notch activation can induce EGFR signaling, thereby promoting MUC5AC expression[3]. Inhibition of Notch signaling with γ-secretase inhibitors like dibenzazepine has been shown to significantly reduce MUC5AC production[4][5][6].

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central mediator of inflammatory responses and plays a significant role in inducing MUC5AC expression in response to various stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as bacterial products like lipopolysaccharide (LPS).

Signaling Cascade:

-

Stimulus and Receptor Activation: Pro-inflammatory stimuli activate their respective receptors on the cell surface.

-

IKK Complex Activation: This leads to the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.

-

MUC5AC Gene Transcription: In the nucleus, NF-κB binds to specific κB sites in the MUC5AC promoter, activating its transcription[5][7][8][9]. The NF-κB inhibitor BAY11-7082 has been shown to attenuate MUC5AC expression induced by various stimuli[8].

Quantitative Data on MUC5AC Regulation

The following tables summarize quantitative data on the modulation of MUC5AC expression by key signaling molecules.

Table 1: Effect of EGF on MUC5AC mRNA Expression in Human Nasal Epithelial Cells (HNECs) [3][7]

| EGF Concentration | Incubation Time | Fold Change in MUC5AC mRNA (mean ± SD) |

| 10 ng/mL | 4 hours | 2.4 ± 0.6 |

| 50 ng/mL | 4 hours | 4.6 ± 1.3 |

| 100 ng/mL | 4 hours | 2.9 ± 1.2 |

Table 2: Inhibition of EGF-Induced MUC5AC Protein Production in NCI-H292 Cells

| Compound | Concentration | Stimulus | % of Control MUC5AC Production (mean ± SD) | Reference |

| Emodin | 0.1 µM | 25 nM EGF | 87.3 ± 0.4 | |

| Emodin | 0.2 µM | 25 nM EGF | 83.9 ± 0.8 | |

| Emodin | 0.5 µM | 25 nM EGF | 69.6 ± 1.4 | |

| Emodin | 1.0 µM | 25 nM EGF | 66.5 ± 1.8 | |

| Hederacoside C | 10 µM | 25 nM EGF | 65.1 ± 4.1 | |

| Hederacoside C | 20 µM | 25 nM EGF | 56.9 ± 8.2 |

Table 3: Effect of Signaling Pathway Inhibitors on MUC5AC Expression

| Inhibitor | Target Pathway | Cell Type | Effect on MUC5AC Expression | Reference |

| Dibenzazepine (DBZ) | Notch (γ-secretase) | Primary Bronchial Epithelial Cells | Significantly reduced MUC5AC production | [4][5][6] |

| BAY 11-7082 | NF-κB (IKK) | NCI-H292 | Attenuated nCLU-induced MUC5AC mRNA and protein expression | [8] |

| T16Ainh-A01 | TMEM16A | Human Nasal Epithelial Cells | Inhibited EGF-induced increase in MUC5AC mRNA and protein | [7] |

| LY294002 | PI3K | Human Nasal Epithelial Cells | Abolished EGF-induced increase in MUC5AC mRNA | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MUC5AC in epithelial cell signaling.

Quantitative Real-Time PCR (RT-qPCR) for MUC5AC mRNA Expression

This protocol is for the quantification of MUC5AC gene expression levels.

a. RNA Isolation:

-

Culture epithelial cells (e.g., NCI-H292, primary HNECs) to 80-90% confluency.

-

Lyse cells directly in the culture dish using a TRIzol-based reagent according to the manufacturer's instructions.

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

b. cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer or oligo(dT) primers according to the manufacturer's protocol.

c. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template (diluted)

-

Nuclease-free water

-

-

MUC5AC Primer Sequences:

-

Forward: 5'-TGA TCA TCC AGC AGG GCT-3'

-

Reverse: 5'-CCG AGC TCA GAG GAC ATA TGG G-3'

-

-

Housekeeping Gene (e.g., GAPDH) Primer Sequences:

-

Forward: 5'-TTC CGC AAG TTC ACC TAC C-3'

-

Reverse: 5'-CGG GCC GGC CAT GCT TTA CG-3'

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Perform a melt curve analysis to ensure primer specificity.

-

Calculate the relative expression of MUC5AC using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for MUC5AC Protein

This protocol details the detection and quantification of MUC5AC protein levels.

-

Protein Extraction:

-

Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins on a 6% SDS-polyacrylamide gel. Due to the large size of MUC5AC, a lower percentage gel is recommended.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MUC5AC (e.g., clone 45M1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

-

Immunohistochemistry (IHC) for MUC5AC in Tissue Sections

This protocol describes the localization of MUC5AC protein in formalin-fixed, paraffin-embedded (FFPE) tissue.

-

Deparaffinization and Rehydration:

-

Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against MUC5AC (e.g., clone 45M1) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB chromogen substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a light microscope to assess the localization and intensity of MUC5AC staining.

-

Chromatin Immunoprecipitation (ChIP) for Sp1 Binding to the MUC5AC Promoter

This protocol is for determining the in vivo binding of the Sp1 transcription factor to the MUC5AC promoter.

-

Cross-linking:

-

Treat cultured epithelial cells with 1% formaldehyde to cross-link proteins to DNA.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody against Sp1 or a negative control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Use the purified DNA as a template for qPCR with primers flanking the putative Sp1 binding site in the MUC5AC promoter to quantify the amount of precipitated DNA.

-

Conclusion

MUC5AC is a dynamic and integral component of epithelial cell signaling, with its expression tightly regulated by a network of interconnected pathways, including EGFR, Notch, and NF-κB. Understanding the intricate molecular mechanisms governing MUC5AC's role in both physiological and pathological conditions is paramount for the development of novel therapeutic strategies targeting diseases characterized by mucin dysregulation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of MUC5AC in epithelial cell biology.

References

- 1. Notch signaling downregulates MUC5AC expression in airway epithelial cells through Hes1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MUC5AC expression through bidirectional communication of Notch and epidermal growth factor receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Transforming Growth Factor β Inhibits MUC5AC Expression by Smad3/HDAC2 Complex Formation and NF-κB Deacetylation at K310 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clusterin Induces MUC5AC Expression via Activation of NF-κB in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Mediates IL-1β– and IL-17A–Induced MUC5B Expression in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

MUC5AC Expression in the Respiratory Tract: A Technical Guide for Researchers

Abstract

Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory epithelium. Under normal physiological conditions, it plays a crucial role in the mucociliary clearance mechanism, trapping and removing inhaled particles and pathogens. However, the dysregulation and overexpression of MUC5AC are hallmark features of numerous respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. This hypersecretion contributes to airflow obstruction, increased susceptibility to infections, and disease progression. This technical guide provides an in-depth overview of MUC5AC expression in the respiratory tract, focusing on the molecular pathways governing its expression, quantitative data in health and disease, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals working to understand and target the mechanisms of mucus hypersecretion in respiratory pathologies.

Introduction

The respiratory tract is lined with a protective layer of mucus that is essential for maintaining airway homeostasis. This mucus layer is primarily composed of water, salts, and high-molecular-weight glycoproteins called mucins. Among the secreted mucins, MUC5AC is a key component, particularly in the upper airways.[1][2] Its expression is tightly regulated, but various stimuli, including allergens, pollutants, and pathogens, can lead to its significant upregulation.[3][4] This guide will delve into the critical aspects of MUC5AC expression, providing a foundation for research and therapeutic development.

Quantitative Expression of MUC5AC in Respiratory Diseases

The overexpression of MUC5AC is a consistent finding in chronic inflammatory airway diseases. Quantitative analysis of MUC5AC at both the mRNA and protein levels provides valuable insights into disease severity and therapeutic response.

Table 1: MUC5AC mRNA Expression in Respiratory Diseases

| Disease State | Sample Type | Method | Fold Change vs. Healthy Controls | Reference(s) |

| Asthma | Bronchial Epithelial Cells | qPCR | Not significantly increased in total fresh cells, but correlates with 15LO1 protein | [5] |

| Asthma (in response to M. pneumoniae) | Bronchial Epithelial Cells | qPCR | Significantly increased | [3] |

| COPD | Lung Tissue | qPCR | Significantly elevated in COPD patients compared to non-smokers | [6] |

| Smokers vs. Non-smokers | Tracheal Tissue | Image-based analysis | 18-fold higher levels in submucosal glands of smokers | [7] |

Table 2: MUC5AC Protein Concentration in Respiratory Diseases

| Disease State | Sample Type | Method | Concentration/Level vs. Healthy Controls | Reference(s) |

| Mild Asthma | Induced Sputum | ELISA | Significantly higher in patients with mild asthma | [4][8] |

| Asthma | Induced Sputum | ELISA | Relative increase in MUC5AC and decrease in MUC5B | [1][9] |

| Asthma (Animal Model) | Bronchoalveolar Lavage Fluid (BALF) | ELISA | Significantly higher in asthmatic mice | [10] |

| COPD | Induced Sputum | ELISA | Increased concentrations associated with disease initiation and progression | [11] |

| Classic Asthma & Sinobronchial Syndrome | Induced Sputum | ELISA | Higher levels in patients with classic asthma (674.2 +/- 548.8 µg/mL) and SBS (638.4 +/- 650.7 µg/mL) compared to controls (212.0 +/- 167.1 µg/mL) | [11] |

Signaling Pathways Regulating MUC5AC Expression

The expression of MUC5AC is controlled by a complex network of signaling pathways, often initiated by inflammatory mediators and environmental stimuli. The Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways are central to this regulation.

EGFR-MAPK Signaling Pathway

Activation of the EGFR by its ligands or other stimuli triggers a downstream cascade involving the mitogen-activated protein kinase (MAPK) pathway. This ultimately leads to the activation of transcription factors, such as Specificity protein 1 (Sp1), which bind to the MUC5AC promoter and drive its transcription.

NF-κB Signaling Pathway

Pro-inflammatory cytokines, such as IL-1β and IL-17A, are potent inducers of MUC5AC via the NF-κB pathway.[4] This pathway involves the activation of the IκB kinase (IKK) complex, which leads to the degradation of the IκB inhibitor and subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it binds to a specific site on the MUC5AC promoter.[4]

Experimental Protocols

Accurate quantification and localization of MUC5AC are essential for research and clinical studies. The following sections provide detailed protocols for the most common techniques.

Immunohistochemistry (IHC) for MUC5AC in Lung Tissue

IHC allows for the visualization of MUC5AC protein expression within the cellular context of lung tissue, identifying its localization in goblet cells of the airway epithelium.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Mouse anti-human MUC5AC monoclonal antibody

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer (pH 6.0) and heat in a water bath or pressure cooker at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary MUC5AC antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Visualization:

-

Rinse with PBS (3 x 5 minutes).

-

Apply DAB substrate-chromogen solution and incubate until a brown color develops (typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC in Sputum

ELISA is a quantitative method to measure the concentration of MUC5AC protein in biological fluids like sputum and bronchoalveolar lavage fluid (BALF).

Materials:

-

Sputum sample, processed to obtain supernatant

-

MUC5AC ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

-

Microplate reader

Protocol (based on a typical sandwich ELISA kit):

-

Sample Preparation:

-

Collect and process sputum to obtain the soluble phase (supernatant).[12] This may involve treatment with a reducing agent like DTT to break down disulfide bonds in the mucus.

-

Centrifuge to remove cells and debris.

-

Dilute the supernatant in the assay buffer provided in the kit.

-

-

Assay Procedure:

-

Add standards and diluted samples to the wells of the MUC5AC antibody-coated microplate.

-

Incubate for the time specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the MUC5AC concentration in the samples by interpolating their absorbance values from the standard curve.

-

Real-Time Quantitative PCR (RT-qPCR) for MUC5AC mRNA

RT-qPCR is a sensitive method to quantify the expression of the MUC5AC gene at the mRNA level.

Materials:

-

Bronchial epithelial cells or lung tissue biopsy

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for MUC5AC and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction:

-

Isolate total RNA from cells or tissue using a commercial kit or a standard protocol like TRIzol extraction.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction Setup:

-

qPCR Amplification:

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for MUC5AC and the reference gene for each sample.

-

Calculate the relative expression of MUC5AC using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.

-

Conclusion and Future Directions

MUC5AC is a critical player in the pathogenesis of muco-obstructive respiratory diseases. Its overexpression, driven by complex signaling networks, leads to the debilitating symptoms of mucus hypersecretion. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to investigate the mechanisms of MUC5AC dysregulation and to evaluate the efficacy of novel therapeutic agents. Future research should focus on dissecting the cell-specific regulatory mechanisms of MUC5AC expression and developing targeted therapies that can normalize its production without compromising its essential protective functions in the airways. The continued development of advanced analytical techniques will further enhance our ability to understand and combat the detrimental effects of MUC5AC hypersecretion in respiratory disease.

References

- 1. atsjournals.org [atsjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genomeme.ca [genomeme.ca]

- 7. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]

- 9. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship between MUC5AC levels in lung and asthma: a meta-analysis based on animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induced Sputum Concentrations of Mucin in Patients With Asthma and Chronic Cough [periodicos.capes.gov.br]

- 12. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: MUC5AC's Pivotal Role in Host-Pathogen Interactions

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MUC5AC, a major gel-forming mucin, is a critical component of the mucus layer protecting epithelial surfaces, particularly in the respiratory and gastrointestinal tracts. Its intricate relationship with invading pathogens places it at the forefront of innate immunity. Under normal physiological conditions, MUC5AC acts as a physical barrier, trapping and facilitating the clearance of microbes. However, in the context of infection and chronic inflammatory diseases, its overexpression can contribute to pathophysiology, creating a complex scenario for host defense. This technical guide provides an in-depth analysis of the multifaceted role of MUC5AC in host-pathogen interactions, offering insights for researchers and professionals in drug development. We will delve into the molecular mechanisms of these interactions, present quantitative data on MUC5AC expression and pathogen binding, detail relevant experimental protocols, and visualize the complex signaling pathways governing its production.

The Dichotomous Function of MUC5AC in Microbial Encounters

MUC5AC's primary role is protective. Its large, heavily glycosylated structure forms a viscous net-like barrier that physically impedes pathogens from reaching the epithelial surface[1][2]. The rich array of oligosaccharide chains, or glycans, terminating in sialic acid and fucose residues, serve as attachment sites for a variety of pathogens, including Pseudomonas aeruginosa, Haemophilus influenzae, and influenza viruses[3][4][5]. This binding facilitates mucociliary clearance, effectively removing the trapped microbes from the airways[6].

However, this very interaction can be exploited by pathogens. Some microbes have evolved adhesins that specifically recognize MUC5AC glycans, using the mucin as a foothold to establish infection[3][7]. Furthermore, in chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, the overproduction and altered glycosylation of MUC5AC can lead to the formation of thick, tenacious mucus plugs that obstruct airways, impair clearance, and create a favorable environment for bacterial colonization and biofilm formation[8][9][10]. This aberrant MUC5AC expression is often a hallmark of airway inflammation and can exacerbate disease severity[11][12].

Quantitative Insights into MUC5AC and Pathogen Interactions

The expression of MUC5AC is tightly regulated and significantly increases in response to pathogenic stimuli and inflammatory mediators. The following tables summarize key quantitative data from various studies, providing a comparative overview of MUC5AC expression changes and its interactions with pathogens.

| Condition/Stimulus | Cell/Tissue Type | Fold Change in MUC5AC Expression (mRNA or Protein) | Reference |

| Rhinovirus (RV) Infection | Sputum from COPD patients | Significant increase at exacerbation onset | [12] |

| Pseudomonas aeruginosa supernatant | Human airway epithelial (NCI-H292) cells | Time-dependent increase in MUC5AC protein | [13] |

| Cigarette Smoke Extract | Human bronchial epithelial cells (from smokers vs. non-smokers) | ~18-fold increase in submucosal glands | [9] |

| Dextran Sulfate Sodium (DSS) Colitis | Murine colon | Significant increase in Muc5ac mRNA | [14] |

| Chronic Rhinosinusitis (CRS) | Nasal mucosa from CRS patients vs. controls | Higher percentage of patients with high MUC5AC expression (33.3% vs. 21.4%) | [8] |

Table 1: Quantitative Changes in MUC5AC Expression in Response to Pathogens and Inflammation.

| Pathogen | Adhesin(s) | MUC5AC Glycan Receptor | Binding Characteristics | Reference |

| Pseudomonas aeruginosa | Outer membrane proteins (e.g., 48, 46, 28, 25 kDa) | Carbohydrate chains | Recognizes carbohydrate sites on mucin glycopeptides | [7] |

| Haemophilus influenzae (Nontypeable) | Hia | N-acetylneuraminic acid (Neu5Ac)-α2-6-sialyllactosamine | Preferential binding to human-specific sialic acid forms | [3][4] |

| Moraxella catarrhalis | - | Sialic acid (Neu5Ac) | Binding is dependent on sialic acid residues on MUC5AC | [15] |

| Helicobacter pylori | BabA | Lewis b (Leb) antigen | Strain-dependent binding to Leb-positive MUC5AC glycoforms | [16] |

| Influenza A Virus | Hemagglutinin (HA) | α-2,6-linked sialic acids | Binds to sialic acids on MUC5AC for attachment | [17] |

Table 2: MUC5AC as a Binding Partner for Pathogen Adhesins.

Key Signaling Pathways Regulating MUC5AC Expression

The upregulation of MUC5AC in response to pathogens is orchestrated by a complex network of intracellular signaling pathways. Key pathways include the Epidermal Growth Factor Receptor (EGFR) cascade, the STAT3 pathway, and the NF-κB pathway. Pathogen-associated molecular patterns (PAMPs) and host-derived inflammatory cytokines can activate these pathways, leading to the transcriptional activation of the MUC5AC gene.

Caption: Signaling pathways inducing MUC5AC expression in response to pathogens.

Experimental Protocols for MUC5AC Research

Accurate and reproducible quantification of MUC5AC and the assessment of its interactions with pathogens are crucial for advancing our understanding in this field. Below are detailed methodologies for key experiments.

Quantification of MUC5AC by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted for the quantification of MUC5AC in bronchoalveolar lavage (BAL) fluid.

-

Plate Coating:

-

Coat high-binding 96-well microplates with a capture antibody specific for MUC5AC (e.g., mouse anti-human MUC5AC monoclonal antibody) diluted in a carbonate-bicarbonate buffer (pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plates as described above.

-

Add diluted BAL fluid samples and a serial dilution of purified MUC5AC standard to the wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection Antibody Incubation:

-

Wash the plates.

-

Add a biotinylated detection antibody specific for MUC5AC (e.g., rabbit anti-human MUC5AC polyclonal antibody) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plates.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development and Measurement:

-

Wash the plates.

-

Add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the optical density at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the optical density versus the concentration of the MUC5AC standard.

-

Calculate the MUC5AC concentration in the samples based on the standard curve.

-

Caption: Workflow for MUC5AC Sandwich ELISA.

Immunofluorescence Staining of MUC5AC in Lung Tissue

This protocol outlines the steps for visualizing MUC5AC expression in paraffin-embedded lung tissue sections.

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash sections in PBS.

-

Permeabilize with a solution of 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against MUC5AC (e.g., mouse anti-human MUC5AC monoclonal antibody) diluted in blocking solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash sections three times in PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

In Vitro Bacterial Binding Assay to Purified MUC5AC

This assay assesses the ability of bacteria to adhere to purified MUC5AC.

-

Mucin Coating:

-

Coat wells of a 96-well microplate with purified human MUC5AC diluted in PBS.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash wells with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

-

Bacterial Incubation:

-

Wash wells with PBS.

-

Add a suspension of metabolically labeled (e.g., with ³H-adenine) or fluorescently labeled (e.g., with GFP) bacteria to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Washing:

-

Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

-

-

Quantification of Adherent Bacteria:

-

For radiolabeled bacteria, lyse the cells in the wells and measure radioactivity using a scintillation counter.

-

For fluorescently labeled bacteria, measure fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of bacterial adherence relative to the initial inoculum.

-

MUC5AC as a Therapeutic Target

The dual role of MUC5AC in host-pathogen interactions makes it a compelling yet challenging therapeutic target. In conditions of mucus hypersecretion, inhibiting MUC5AC production or its release could be beneficial. Strategies being explored include:

-

Inhibition of MUC5AC Gene Expression: Targeting the signaling pathways that drive MUC5AC transcription, such as EGFR inhibitors.

-

Modulation of MUC5AC Glycosylation: Altering the glycan structures on MUC5AC to reduce pathogen binding.

-

Mucolytic Agents: Drugs that break down the structure of the mucus gel to improve clearance.

Conversely, in situations where a robust mucus barrier is beneficial, therapies aimed at enhancing MUC5AC production or its protective properties could be considered.

Conclusion

MUC5AC is a central player in the complex interplay between the host and invading pathogens. Its function is highly context-dependent, acting as a protective barrier in healthy individuals while contributing to the pathophysiology of chronic inflammatory diseases when its expression and properties are altered. A thorough understanding of the molecular mechanisms governing MUC5AC expression, its specific interactions with pathogen adhesins, and its role in the broader immune response is essential for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate role of MUC5AC and to explore its potential as a therapeutic target in a range of infectious and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nontypeable Haemophilus influenzae Major Adhesin Hia Is a Dual-Function Lectin That Binds to Human-Specific Respiratory Tract Sialic Acid Glycan Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nontypeable Haemophilus influenzae Major Adhesin Hia Is a Dual-Function Lectin That Binds to Human-Specific Respiratory Tract Sialic Acid Glycan Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual role of glycans and binding receptors in pathogenesis of enveloped viruses (by mainly focusing on two recent pandemics) | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa outer membrane adhesins for human respiratory mucus glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Bacterial Biofilm Formation and MUC5AC and MUC5B Expression in Chronic Rhinosinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of mucus concentration and secreted mucins Muc5ac and Muc5b to the pathogenesis of muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mucin adhesion of serial cystic fibrosis airways Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ST6GalNAc-I regulates tumor cell sialylation via NECTIN2/MUC5AC-mediated immunosuppression and angiogenesis in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas aeruginosa induces MUC5AC production via epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. atsjournals.org [atsjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

MUC5AC and its Link to Cystic Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by the production of thick, sticky mucus in various organs, leading to significant morbidity and mortality, primarily from respiratory failure. A key component of this abnormal mucus is the mucin 5AC (MUC5AC), a gel-forming glycoprotein. In healthy airways, MUC5AC contributes to the protective mucus layer, but in CF, its overproduction and altered properties contribute significantly to airway obstruction, inflammation, and recurrent infections. This technical guide provides an in-depth exploration of the core aspects of MUC5AC's involvement in CF pathophysiology, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and therapeutic development.

MUC5AC: Structure and Function in the Respiratory Tract

MUC5AC is a large, polymeric glycoprotein encoded by the MUC5AC gene on chromosome 11.[1] Its structure consists of a long, central region rich in serine, threonine, and proline residues that are heavily O-glycosylated, flanked by N- and C-terminal cysteine-rich domains responsible for dimerization and polymerization.[2] These polymers form a net-like structure that gives mucus its viscoelastic properties.[3] In the respiratory tract, MUC5AC is primarily produced by goblet cells in the surface epithelium.[4][5] It plays a crucial role in the mucociliary clearance system, trapping inhaled pathogens and particulates, which are then cleared from the airways.[1]

Dysregulation of MUC5AC in Cystic Fibrosis

The hallmark of CF lung disease is the production of thick, dehydrated mucus that obstructs the airways. This is a direct consequence of mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an ion channel responsible for chloride and bicarbonate transport.[6] While the primary defect lies in ion transport, a major downstream consequence is the hypersecretion and altered properties of mucus, with MUC5AC playing a central role.

In the CF airway, a vicious cycle of obstruction, infection, and inflammation drives MUC5AC overproduction.[7] Chronic bacterial infections, particularly with Pseudomonas aeruginosa, and the persistent inflammatory response characterized by a high influx of neutrophils, create a microenvironment that stimulates goblet cell hyperplasia and metaplasia, leading to an increased number of MUC5AC-producing cells.[5][8][9]

Quantitative Analysis of MUC5AC in Cystic Fibrosis

The concentration of MUC5AC in the airways of CF patients is a critical parameter for understanding disease severity and response to therapy. However, studies have reported varying results, with some indicating a decrease in stable CF patients compared to healthy controls, and a significant increase during pulmonary exacerbations.[10][11][12] Other studies have shown a marked increase in MUC5AC in the sputum of CF patients.[7] These discrepancies may be due to differences in patient cohorts, sample types (sputum vs. bronchoalveolar lavage fluid), and disease state at the time of collection.

Below are tables summarizing quantitative data from key studies:

Table 1: MUC5AC Concentration in Sputum

| Patient Group | MUC5AC Concentration (Relative Units/Volume) | Fold Change vs. Healthy | Study |

| Healthy Controls | Normal/Low | - | [11][12] |

| Stable Cystic Fibrosis | Decreased (93% decrease) | 0.07 | [11][12] |

| Cystic Fibrosis Exacerbation | Increased (908% increase vs. stable CF) | Significantly higher than stable CF | [10] |

| Cystic Fibrosis | Increased (30-fold) | 30 | [7] |

Table 2: MUC5AC Concentration in Bronchoalveolar Lavage Fluid (BALF)

| Patient Group | MUC5AC Concentration (ng/mL) | Comparison | Study |

| Interstitial Lung Disease | 12.84 ± 15.02 | Significantly higher than controls | [13] |

| Pleural Effusion (Control) | 4.33 ± 2.51 | - | [13] |

| Lung Cancer (Control) | 8.02 ± 5.57 | - | [13] |

| Bronchiectasis (Control) | 6.08 ± 2.40 | - | [13] |

Key Signaling Pathways in MUC5AC Regulation in CF

The overexpression of MUC5AC in CF is driven by a complex network of signaling pathways activated by inflammatory mediators and bacterial products.

The Role of Pseudomonas aeruginosa

P. aeruginosa, a common pathogen in the CF lung, induces MUC5AC production through its lipopolysaccharide (LPS) component. This process involves the activation of a signaling cascade that includes Protein Kinase C (PKC), NADPH oxidase, and the generation of reactive oxygen species (ROS). ROS, in turn, leads to the release of Transforming Growth Factor-alpha (TGF-α), which activates the Epidermal Growth Factor Receptor (EGFR) to upregulate MUC5AC expression.[7][14]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. biorxiv.org [biorxiv.org]

- 7. Reactive oxygen species regulate Pseudomonas aeruginosa lipopolysaccharide-induced MUC5AC mucin expression via PKC-NADPH oxidase-ROS-TGF-alpha signaling pathways in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 9. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of increased MUC5AC expression in airway mucus of smoker using an automated image-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MUC5AC and MUC5B Mucins Are Decreased in Cystic Fibrosis Airway Secretions [pubmed.ncbi.nlm.nih.gov]

- 13. The characteristics and clinical significance of mucin levels in bronchoalveolar lavage fluid of patients with interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

The Role of Mucin 5AC in Asthma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucin 5AC (MUC5AC), a major gel-forming mucin, plays a pivotal role in the pathophysiology of asthma. Its overexpression in the airways of asthmatic individuals contributes significantly to mucus hypersecretion, airway obstruction, and airway hyperreactivity. This technical guide provides an in-depth analysis of the involvement of MUC5AC in asthma pathogenesis, detailing its regulation by key signaling pathways, presenting quantitative data on its expression, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in asthma research and the development of novel therapeutics targeting mucus abnormalities.

Introduction: The Burden of Mucus Hypersecretion in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation.[1] One of the clinical hallmarks of asthma is the overproduction of mucus, which contributes to airway narrowing and the formation of mucus plugs that can lead to severe and even fatal airway obstruction.[1][2] The primary component of this pathological mucus is the mucin glycoprotein MUC5AC.[3] In healthy airways, MUC5AC is produced at low levels by goblet cells in the surface epithelium.[4] However, in asthma, there is a notable increase in the number of goblet cells and a marked upregulation of MUC5AC expression.[1][5] This guide will explore the intricate mechanisms underlying MUC5AC's contribution to asthma pathogenesis.

MUC5AC: A Key Contributor to Asthma Pathophysiology

The overproduction of MUC5AC in asthmatic airways has profound consequences for lung function. The increased concentration of this large, heavily glycosylated polymer alters the viscoelastic properties of the airway mucus, making it more tenacious and difficult to clear via mucociliary transport.[1] This impaired clearance leads to the accumulation of mucus, contributing to airway obstruction and providing a breeding ground for pathogens.[1]

Furthermore, MUC5AC has been directly implicated in the development of airway hyperreactivity (AHR), a cardinal feature of asthma.[5][6] Studies in animal models have demonstrated that the genetic removal of Muc5ac abolishes AHR in response to allergic stimuli, highlighting its critical role in this process.[5][6] The tethering of MUC5AC-rich mucus to the airway epithelium is thought to be a key mechanism that impairs mucociliary clearance and contributes to airway obstruction.[1]

Quantitative Analysis of MUC5AC Expression in Asthma

Numerous studies have quantified the expression of MUC5AC in samples from asthmatic patients compared to healthy controls, consistently demonstrating its upregulation in asthma. This increased expression is observed at both the mRNA and protein levels and correlates with disease severity and markers of type 2 inflammation.

MUC5AC Protein Levels in Sputum and Bronchoalveolar Lavage Fluid (BALF)

| Sample Type | Patient Group | MUC5AC Concentration/Level | Key Findings | Reference(s) |

| Induced Sputum | Mild Asthmatics (n=87) vs. Healthy Controls (n=22) | Significantly higher in asthmatics (p=0.0002) | MUC5AC levels positively correlated with fractional exhaled nitric oxide (FeNO), sputum eosinophil proportion, and airway sensitivity. | [3][7] |

| Induced Sputum | Stable Asthmatics (n=34) vs. Healthy Controls (n=16) | Relative increase in MUC5AC in asthmatics. | The ratio of MUC5AC to MUC5B is higher in asthmatics with type 2 inflammation (>2% eosinophils). | [8] |

| Induced Sputum | Asthmatics in Exacerbation (n=13) | Further increase in MUC5AC compared to stable asthmatics. | Highlights the role of MUC5AC in acute asthma events. | [8] |

| BALF (Animal Model) | Asthmatic Mice vs. Control Mice | Significantly higher in asthmatic mice (SMD = 3.50) | Meta-analysis of 40 publications confirmed a positive relationship between Muc5ac and asthma. | [6] |

MUC5AC mRNA Expression in Bronchial Tissues

| Sample Type | Patient Group | MUC5AC mRNA Expression | Key Findings | Reference(s) |

| Bronchial Bushings | Severe Neutrophilic Asthmatics vs. Controls | Significantly higher in asthmatics. | MUC5AC expression increased with asthma severity and was associated with airway wall thickness. | [4] |

| Lung Tissue (Animal Model) | Asthmatic Mice vs. Control Mice | Significantly higher in asthmatic mice (SMD = 4.46) | Consistent upregulation of Muc5ac gene expression in animal models of asthma. | [6] |

Regulation of MUC5AC Expression: Key Signaling Pathways

The overexpression of MUC5AC in asthma is a complex process driven by a network of signaling pathways initiated by inflammatory mediators, particularly those associated with type 2 inflammation.

Th2 Cytokine Signaling (IL-13)

The quintessential type 2 cytokine, Interleukin-13 (IL-13), is a master regulator of MUC5AC expression.[5][9] Produced by Th2 cells and innate lymphoid cells (ILCs), IL-13 directly stimulates airway epithelial cells to induce MUC5AC gene expression and goblet cell metaplasia.[1][5]

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is another critical pathway that drives MUC5AC production.[5] Various stimuli present in the asthmatic airway, including allergens and inflammatory mediators, can activate EGFR. This activation triggers downstream signaling cascades, such as the MAPK pathway, leading to the transcription of the MUC5AC gene.[10][11]

Notch Signaling

The Notch signaling pathway, a key regulator of cell fate, is also implicated in goblet cell differentiation and MUC5AC production.[1] Dysregulation of Notch signaling, particularly an increase in NOTCH3 expression, has been observed in the airway epithelium of asthmatics and is thought to drive excess MUC5AC production.[12][13]

Pro-inflammatory Cytokine Signaling (IL-1β and IL-17A)

The pro-inflammatory cytokines IL-1β and IL-17A also contribute to MUC5AC upregulation, primarily through the activation of the NF-κB signaling pathway.[14] These cytokines are often elevated in the airways of patients with severe asthma.

Experimental Protocols for MUC5AC Analysis

Accurate and reproducible methods for the quantification and localization of MUC5AC are essential for advancing our understanding of its role in asthma. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC in Sputum

This protocol outlines a sandwich ELISA for the quantification of MUC5AC protein in induced sputum samples.

-

Materials:

-

96-well microplate pre-coated with a capture antibody specific for human MUC5AC.

-

Sputum samples processed with dithiothreitol (DTT) to reduce viscosity.

-

Biotin-conjugated detection antibody specific for human MUC5AC.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Recombinant human MUC5AC standard.

-

-

Procedure:

-

Prepare serial dilutions of the recombinant MUC5AC standard in assay diluent to generate a standard curve.

-

Dilute the processed sputum samples in assay diluent.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of substrate solution to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of MUC5AC in the samples by interpolating from the standard curve.

-

Immunohistochemistry (IHC) for MUC5AC in Lung Tissue

This protocol describes the localization of MUC5AC protein in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

-

Materials:

-

FFPE lung tissue sections (4-5 µm) on positively charged slides.

-

Xylene and graded ethanol for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibody: mouse anti-human MUC5AC monoclonal antibody (clone 45M1 or similar).

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG).

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

DAB substrate-chromogen system.

-

Hematoxylin for counterstaining.

-

Mounting medium.

-

-

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate with the primary anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash three times with PBS.

-

Incubate with the ABC reagent for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Visualize the antigen-antibody complex by incubating with DAB substrate-chromogen until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

Examine under a light microscope.

-

Western Blotting for MUC5AC in Bronchial Epithelial Cell Lysates

This protocol details the detection of MUC5AC protein in lysates from cultured human bronchial epithelial cells.

-

Materials:

-

Cultured human bronchial epithelial cells.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels (low percentage agarose or gradient gels are recommended for large glycoproteins).

-

Transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: mouse anti-human MUC5AC monoclonal antibody.

-

HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by heating with Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Due to the large size of MUC5AC, a low percentage agarose gel or a gradient gel may be necessary.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Conclusion and Future Directions

MUC5AC is undeniably a central player in the pathogenesis of asthma. Its overexpression, driven by a complex interplay of inflammatory signaling pathways, leads to the hallmark features of mucus hypersecretion and airway obstruction. The quantitative data and experimental methodologies presented in this guide underscore the importance of MUC5AC as both a biomarker for disease severity and a therapeutic target.

Future research should continue to unravel the intricate regulatory networks governing MUC5AC expression to identify novel therapeutic targets. The development of specific inhibitors of MUC5AC production or secretion holds great promise for the treatment of asthma and other muco-obstructive lung diseases. Furthermore, refining and standardizing experimental protocols for MUC5AC analysis will be crucial for advancing clinical and translational research in this field. By deepening our understanding of MUC5AC's role in asthma, we can pave the way for more effective and personalized therapies for this debilitating disease.

References

- 1. mdpi.com [mdpi.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]

- 4. The association between MUC5AC and MUC5B genes expression and remodeling progression in severe neutrophilic asthma: A direct relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abnormalities in MUC5AC and MUC5B Protein in Airway Mucus in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genomeme.ca [genomeme.ca]

- 13. research.tees.ac.uk [research.tees.ac.uk]

- 14. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

MUC5AC: A Potential Biomarker for Chronic Obstructive Pulmonary Disease (COPD)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and enhanced chronic inflammatory responses. A key pathological feature of COPD is mucus hypersecretion, which contributes significantly to airway obstruction, recurrent infections, and disease progression.[1][2] The primary gel-forming mucin implicated in this process is MUC5AC. Emerging evidence strongly suggests that elevated levels of MUC5AC are not merely a consequence of the disease but an active contributor to its initiation and pathogenesis. This technical guide provides a comprehensive overview of MUC5AC's role in COPD, detailing the underlying signaling pathways, summarizing key quantitative data, outlining experimental protocols for its measurement, and exploring its potential as a diagnostic, prognostic, and pharmacodynamic biomarker.

The Pathophysiological Role of MUC5AC in COPD